molecular formula C19H18N2O4 B2940904 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide CAS No. 2034546-55-7

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

Cat. No.: B2940904
CAS No.: 2034546-55-7
M. Wt: 338.363
InChI Key: LREKKHGMJQNROF-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a phenyloxalamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that the compound may affect multiple biochemical pathways .

Pharmacokinetics

Its elimination was fast, and enterohepatic circulation was observed . These findings may provide some insights into the ADME properties of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide.

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-(2-nitroethyl)phenols mediated by a hypervalent iodine compound . The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide under basic conditions. Finally, the phenyloxalamide moiety is formed through the reaction of the intermediate with oxalyl chloride and aniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors could improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anti-tumor and antibacterial activities.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    Benzothiophene: Contains a sulfur atom instead of oxygen in the ring, with comparable pharmacological properties.

    Psoralen: Known for its use in treating skin diseases like psoriasis.

Uniqueness

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and phenyloxalamide moiety, which collectively contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(24,16-11-13-7-5-6-10-15(13)25-16)12-20-17(22)18(23)21-14-8-3-2-4-9-14/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREKKHGMJQNROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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